(5-Cyanofuran-2-yl)methyl acetate

Overview

Description

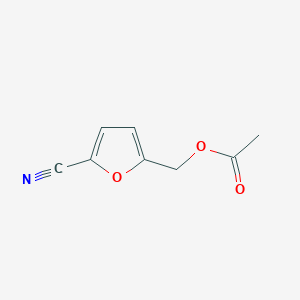

(5-Cyanofuran-2-yl)methyl acetate is a compound that belongs to the class of organic molecules known as furans. These compounds contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of (5-Cyanofuran-2-yl)methyl acetate includes a cyano group attached to the fifth position of the furan ring and a methyl acetate group linked to the second position.

Synthesis Analysis

The synthesis of furan derivatives can be complex due to the reactivity of the furan ring. In the case of methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-l-gulofuranoside, a related compound, it was prepared from a precursor with a protected furanose structure. The synthesis yielded a high purity product, and the configuration at the C5 atom was confirmed by single crystal X-ray analysis . This suggests that similar synthetic strategies could be employed for the synthesis of (5-Cyanofuran-2-yl)methyl acetate, with careful attention to the protection of functional groups and the control of stereochemistry.

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical properties and biological activity. Single crystal X-ray analysis can provide definitive information about the configuration of the atoms within the molecule . For (5-Cyanofuran-2-yl)methyl acetate, understanding the conformation of the furan ring and the positioning of the cyano and methyl acetate groups would be essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, often influenced by the substituents attached to the furan ring. The steric effects can accelerate or decelerate the geometrical isomerism of exocyclic double bonds . This information is relevant for (5-Cyanofuran-2-yl)methyl acetate, as the presence of the cyano and methyl acetate groups could affect its chemical behavior, potentially leading to unique reactivity patterns or steric hindrances that could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like (5-Cyanofuran-2-yl)methyl acetate are determined by their molecular structure. For instance, the presence of methyl groups in 2-acetyl-5-methylfuran affects its torsional dynamics, as observed by microwave spectroscopy . Such studies can provide insights into the rotational barriers and internal rotation parameters of the molecule, which are important for understanding its behavior in different environments. These properties are also critical when considering the compound's potential applications in materials science or as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Biological Activity

(Weerachai Phutdhawong et al., 2019) explored derivatives of furan, including (5-Cyanofuran-2-yl)methyl acetate, for their biological activities. They found that these compounds exhibit cytotoxicity against cancer cell lines and bacteria, highlighting their potential in developing new therapeutic agents.

Chemical Reactions and Derivatives

Research by (L. E. Saltykova et al., 1988) discussed the reactions of diazo compounds with 2-cyanofurans, such as (5-Cyanofuran-2-yl)methyl acetate. Their findings are crucial for understanding the chemical properties and potential applications of these compounds in organic synthesis.

Antiprotozoal Agents

A study by (M. Ismail et al., 2004) synthesized derivatives from 2-cyanofuran compounds, showing strong activity against protozoal infections. This research demonstrates the potential of such compounds in treating diseases caused by protozoal pathogens.

Development of New Drugs

(M. A. Prezent et al., 2016) used similar furan derivatives in synthesizing new compounds with potential applications in drug development, showcasing the versatility of (5-Cyanofuran-2-yl)methyl acetate derivatives in medicinal chemistry.

Crystal Structure Analysis

Research on the crystal structure of related compounds, as studied by (S. Lee et al., 2017), provides insights into the molecular configuration of these compounds, which is essential for understanding their chemical and biological properties.

Interaction Studies

(Gnanapragasam Raphael et al., 2015) conducted interaction studies of methyl acetate with quinoxaline derivatives, offering valuable information about the behavior of (5-Cyanofuran-2-yl)methyl acetate in different chemical environments.

Safety And Hazards

Future Directions

“(5-Cyanofuran-2-yl)methyl acetate” is a chemical compound that has generated significant interest in various industries due to its unique chemical properties and potential applications. The compound is part of the furan platform chemicals, which are being explored for their potential in replacing traditional resources such as crude oil with biomass .

properties

IUPAC Name |

(5-cyanofuran-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEYPXWEHRGQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519086 | |

| Record name | (5-Cyanofuran-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyanofuran-2-yl)methyl acetate | |

CAS RN |

89149-68-8 | |

| Record name | (5-Cyanofuran-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

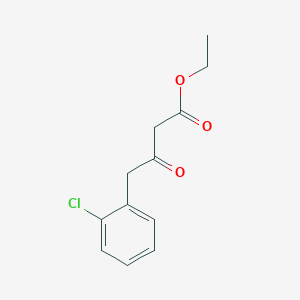

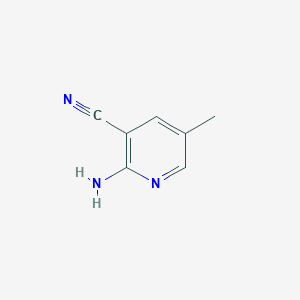

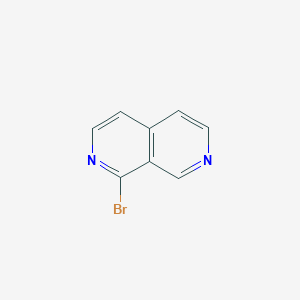

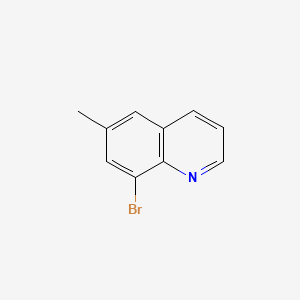

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

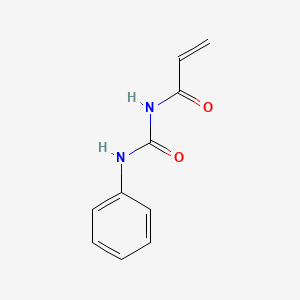

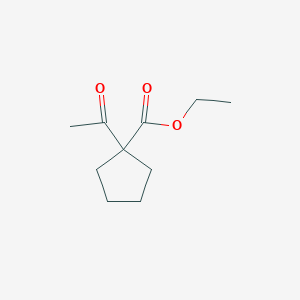

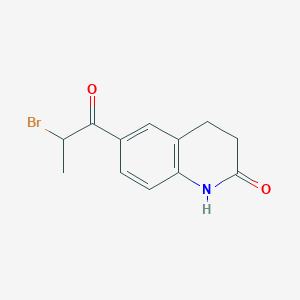

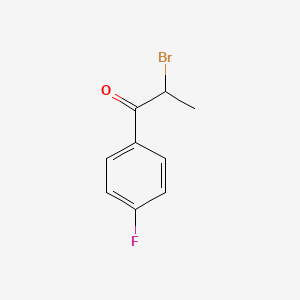

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.